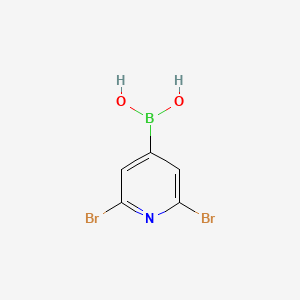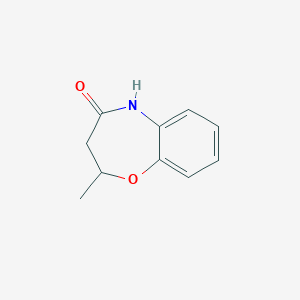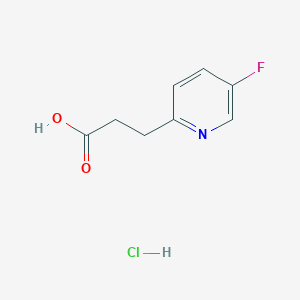
3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride” is 1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Scientific Research Applications
Synthesis and Preclinical Evaluation of Potent αvβ3 Antagonists
3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, a compound related to 3-(5-Fluoropyridin-2-yl)propanoic acid, has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound demonstrated significant efficacy in an in vivo model of bone turnover, suggesting potential applications in the treatment of osteoporosis (Coleman et al., 2004).
Polymer Synthesis for Drug Fixation
A study on the synthesis of a polymer for fixing 5-fluorouracil utilized a related compound, polyether-bound 3-(5-fluorouracil-l-yl)propanoic acid. This research explored the enzymatic and non-enzymatic hydrolysis of ester bonds in polyethers, providing insights into the controlled release of drug residues (Ouchi et al., 1986).
Antitumor Activity of Amino Acid Ester Derivatives
A series of amino acid ester derivatives containing 5-fluorouracil were synthesized to evaluate their antitumor activity. One specific derivative exhibited a more inhibitory effect against liver cancer BEL-7402 than 5-FU itself, indicating the potential for developing effective cancer treatments (Xiong et al., 2009).
Fluorescence Derivatisation of Amino Acids
In a study exploring the use of 3-(Naphthalen-1-ylamino)propanoic acid for fluorescent derivatisation, the compound was coupled to various amino acids. The resulting derivatives demonstrated strong fluorescence, suggesting applications in biochemical assays and biological studies (Frade et al., 2007).
Synthesis of Novel Fluoropyridines
Research on the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines led to the isolation of novel difluoroboryl imidate. This work expands the understanding of fluoropyridine chemistry, potentially contributing to the development of new chemical compounds and materials (Hand & Baker, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoropyridines, are often used in medicinal chemistry due to their ability to form stable bonds with various biological targets .
Mode of Action
Without specific information, it’s challenging to determine the exact mode of action of “3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride”. Fluoropyridines generally interact with their targets through the formation of stable covalent bonds .
Biochemical Pathways
Fluoropyridines and other fluorinated compounds are known to affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
Fluorinated compounds are often used in drug design to improve pharmacokinetic properties, such as metabolic stability and bioavailability .
Result of Action
Fluorinated compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as ph, temperature, and the presence of other reactive species .
Properties
IUPAC Name |
3-(5-fluoropyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-2,5H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZIDHJYUBMMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2642027.png)
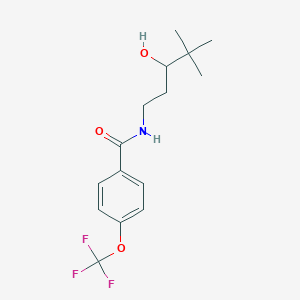

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)
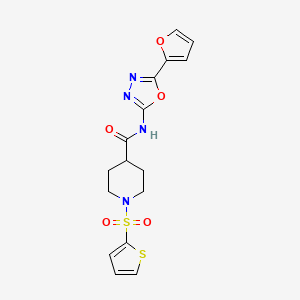
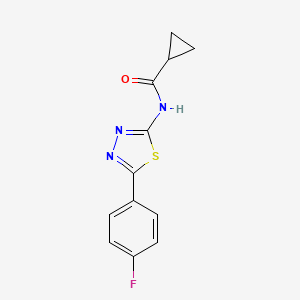

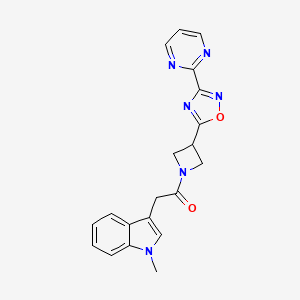
![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)
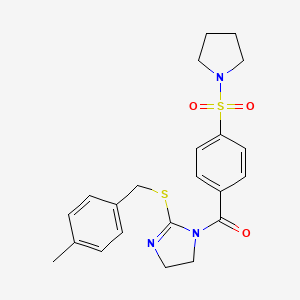

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2642045.png)
